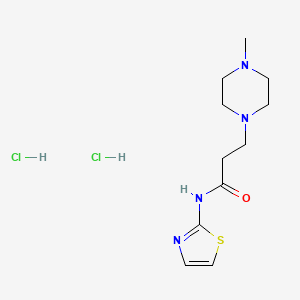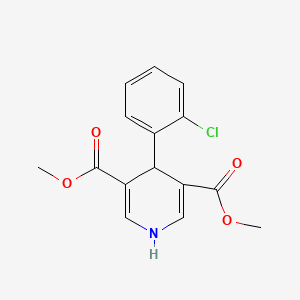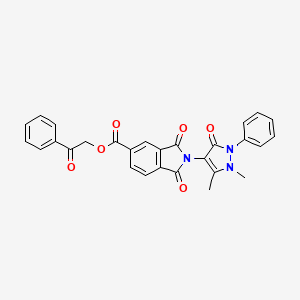
3-(4-methyl-1-piperazinyl)-N-1,3-thiazol-2-ylpropanamide dihydrochloride
Vue d'ensemble
Description
3-(4-methyl-1-piperazinyl)-N-1,3-thiazol-2-ylpropanamide dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3-(4-methyl-1-piperazinyl)-N-1,3-thiazol-2-ylpropanamide dihydrochloride involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. Additionally, this compound has also been found to inhibit the activity of histone deacetylase (HDAC), which is responsible for regulating gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methyl-1-piperazinyl)-N-1,3-thiazol-2-ylpropanamide dihydrochloride are diverse. It has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Moreover, it has also been found to exhibit anti-microbial effects by inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(4-methyl-1-piperazinyl)-N-1,3-thiazol-2-ylpropanamide dihydrochloride is its ability to exhibit multiple biological activities. This makes it a useful compound for studying various physiological and pathological processes in the body. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(4-methyl-1-piperazinyl)-N-1,3-thiazol-2-ylpropanamide dihydrochloride. One potential direction is to explore its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research can also be conducted to understand the mechanism of action of this compound in inhibiting the activity of various enzymes and receptors in the body. Furthermore, the potential toxicity of this compound can also be further explored to determine its safety for use in various experiments.
Applications De Recherche Scientifique
3-(4-methyl-1-piperazinyl)-N-1,3-thiazol-2-ylpropanamide dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS.2ClH/c1-14-5-7-15(8-6-14)4-2-10(16)13-11-12-3-9-17-11;;/h3,9H,2,4-8H2,1H3,(H,12,13,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQZFXNJHVLKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=NC=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3932179.png)
![2-(1-naphthyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932183.png)
![4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932190.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932194.png)

![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3932205.png)

![4-chloro-N-{2-[(4-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932221.png)

![5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3932235.png)

![2-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932251.png)
![N-(2-chlorophenyl)-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3932260.png)
![1-(4-chlorobenzyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3932261.png)